Synthesis of Di-tert-butylphosphine from Di-tert-butylchlorophosphine: An In-depth Technical Guide
Synthesis of Di-tert-butylphosphine from Di-tert-butylchlorophosphine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of di-tert-butylphosphine from its precursor, di-tert-butylchlorophosphine (B1329828). The primary focus of this document is the reduction of the phosphorus-chlorine bond to a phosphorus-hydrogen bond, a critical transformation for obtaining the valuable secondary phosphine. Di-tert-butylphosphine is a widely utilized ligand in catalysis and a key building block in the synthesis of more complex organophosphorus compounds. This guide details the prevalent methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for laboratory application.
Introduction
The conversion of di-tert-butylchlorophosphine to di-tert-butylphosphine is a fundamental reaction in organophosphorus chemistry. The most common and effective method involves the use of a metal hydride reducing agent, with lithium aluminum hydride (LiAlH₄) being a prominent example. While effective, the reaction with LiAlH₄ can be highly exothermic and requires careful handling, especially on a larger scale.[1] Alternative methods, such as reduction with metallic zinc, have also been reported, though often with lower yields. This guide will focus on the metal hydride reduction, providing a detailed protocol for its successful implementation.
Reaction Pathway
The general chemical transformation is the reduction of the P-Cl bond in di-tert-butylchlorophosphine to a P-H bond, yielding di-tert-butylphosphine.
Caption: General reaction scheme for the synthesis of di-tert-butylphosphine.
Quantitative Data Summary
The following table summarizes the quantitative data for the primary synthesis method detailed in this guide.
| Parameter | Lithium Aluminum Hydride Reduction | Zinc Reduction |
| Starting Material | Di-tert-butylchlorophosphine | Di-tert-butylchlorophosphine |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Zinc Powder |
| Solvent | Anhydrous Diethyl Ether or THF | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | Typically 1-2 hours | 1 hour |
| Yield | Moderate to High (scale-dependent) | 25% |
| Work-up | Careful quenching with water/base | Acidic work-up followed by extraction |
| Purification | Distillation under reduced pressure | Extraction and chromatographic analysis |
Experimental Protocols
Primary Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from established procedures for the reduction of chlorodialkylphosphines.[1]
Materials:
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Di-tert-butylchlorophosphine
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether (or THF)
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Deoxygenated water
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15% Aqueous sodium hydroxide (B78521) solution
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Anhydrous magnesium sulfate (B86663)
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Nitrogen or Argon gas for inert atmosphere
Equipment:
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Three-necked round-bottom flask
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Addition funnel
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Reflux condenser
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Magnetic stirrer
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Inert gas line (Schlenk line)
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Distillation apparatus
Procedure:
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Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel is assembled and flame-dried under a stream of inert gas.
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Reagent Preparation: A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask under a positive pressure of inert gas. The suspension is cooled to 0 °C in an ice bath.
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Addition of Substrate: Di-tert-butylchlorophosphine is dissolved in anhydrous diethyl ether and transferred to the addition funnel. This solution is then added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
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Quenching (Caution: Highly Exothermic and Hydrogen Gas Evolution): The reaction mixture is cooled back to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of deoxygenated water, followed by 15% aqueous sodium hydroxide solution, and then more deoxygenated water. This procedure is known as the Fieser workup and is designed to produce a granular precipitate of aluminum salts that is easy to filter.
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Filtration and Extraction: The resulting slurry is filtered through a pad of Celite or anhydrous magnesium sulfate under an inert atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether.
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Purification: The combined filtrate is concentrated under reduced pressure to remove the solvent. The crude di-tert-butylphosphine is then purified by vacuum distillation to yield a colorless liquid.
Workflow Diagram:
Caption: Experimental workflow for the LiAlH4 reduction of di-tert-butylchlorophosphine.
Alternative Protocol: Reduction with Zinc Powder
This method provides a less vigorous alternative, though with a significantly lower reported yield.
Materials:
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Di-tert-butylchlorophosphine
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Zinc powder
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N,N-Dimethylformamide (DMF)
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1 M Hydrochloric acid
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Nitrogen gas for inert atmosphere
Procedure:
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Setup: To a reaction flask under a nitrogen atmosphere, add zinc powder and N,N-dimethylformamide.
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Addition of Substrate: Di-tert-butylchlorophosphine is added dropwise to the stirred suspension of zinc in DMF at room temperature.
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Reaction: The mixture is stirred at room temperature for one hour.
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Work-up: 1 M hydrochloric acid is added dropwise to the reaction mixture, followed by the addition of toluene.
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Extraction: The mixture is stirred, and the aqueous and toluene layers are separated. The product is in the toluene layer.
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Analysis: The toluene layer is analyzed, for instance by gas chromatography, to determine the yield of di-tert-butylphosphine. The reported yield for this method is 25%.
Safety Considerations
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Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn. The quenching procedure is particularly hazardous and must be performed slowly and with extreme caution in a well-ventilated fume hood.
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Di-tert-butylchlorophosphine is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.
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Di-tert-butylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It must be handled and stored under an inert atmosphere at all times.
Conclusion
The synthesis of di-tert-butylphosphine from di-tert-butylchlorophosphine is most effectively achieved through reduction with lithium aluminum hydride. While the procedure requires careful attention to anhydrous and anaerobic techniques, it provides a reliable route to this important secondary phosphine. The choice of method may depend on the desired scale and the available equipment for handling pyrophoric and water-sensitive reagents. For professionals in drug development and catalysis research, a robust and scalable synthesis of key ligands like di-tert-butylphosphine is of paramount importance.
